Methyl cyclooct-4-ene-1-carboxylate
Overview
Description
Methyl cyclooct-4-ene-1-carboxylate is a chemical compound that belongs to the class of cycloalkenes. It is a colorless liquid that has a fruity odor. Methyl cyclooct-4-ene-1-carboxylate is widely used in the field of organic chemistry, particularly in the synthesis of complex organic molecules.
Mechanism Of Action
The mechanism of action of Methyl cyclooct-4-ene-1-carboxylate is not well understood. It is believed to act as a dienophile in the Diels-Alder reaction, which is a cycloaddition reaction that involves the reaction of a diene and a dienophile to form a cyclohexene ring.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of Methyl cyclooct-4-ene-1-carboxylate. However, it is not known to have any significant toxicological effects.
Advantages And Limitations For Lab Experiments
Methyl cyclooct-4-ene-1-carboxylate is a useful building block in organic synthesis due to its high reactivity and versatility. It can be used in a wide range of reactions, including Diels-Alder reactions, cycloadditions, and ring-opening reactions. However, it is important to handle Methyl cyclooct-4-ene-1-carboxylate with care, as it is flammable and can be hazardous if ingested or inhaled.
Future Directions
There are several future directions for the use of Methyl cyclooct-4-ene-1-carboxylate in scientific research. One potential area of interest is the development of new materials, such as polymers and liquid crystals, using Methyl cyclooct-4-ene-1-carboxylate as a building block. Another potential area of interest is the synthesis of natural products and pharmaceuticals using Methyl cyclooct-4-ene-1-carboxylate as a starting material. Additionally, the use of Methyl cyclooct-4-ene-1-carboxylate in the development of new catalysts and reagents for organic synthesis is an area of ongoing research.
Scientific Research Applications
Methyl cyclooct-4-ene-1-carboxylate is widely used in the field of organic chemistry, particularly in the synthesis of complex organic molecules. It is used as a building block in the synthesis of natural products, pharmaceuticals, and agrochemicals. Methyl cyclooct-4-ene-1-carboxylate is also used in the development of new materials, such as polymers and liquid crystals.
properties
CAS RN |
1129-33-5 |
---|---|
Product Name |
Methyl cyclooct-4-ene-1-carboxylate |
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
methyl cyclooct-4-ene-1-carboxylate |
InChI |
InChI=1S/C10H16O2/c1-12-10(11)9-7-5-3-2-4-6-8-9/h2-3,9H,4-8H2,1H3 |
InChI Key |
NVLYMDYWKGWODU-UHFFFAOYSA-N |
Isomeric SMILES |
COC(=O)C1CCC/C=C\CC1 |
SMILES |
COC(=O)C1CCCC=CCC1 |
Canonical SMILES |
COC(=O)C1CCCC=CCC1 |
synonyms |
4-Cyclooctene-1-carboxylic acid methyl ester |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.